Research suggests that N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide acts as a co-adjuvant by enhancing the immune response initiated by TLR4 agonists like MPLA. [] While the precise mechanism remains unelucidated, studies indicate that this compound might function by:
The primary application of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide, as explored in the provided research, lies in its potential as a vaccine adjuvant. [, ] Specifically, it has demonstrated efficacy as a co-adjuvant with MPLA, enhancing immune responses and offering protection against influenza virus challenge in murine models. Key benefits observed include:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: